molecular formula C16H16ClNO3 B4879940 2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate

2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate

Cat. No.: B4879940
M. Wt: 305.75 g/mol
InChI Key: WXPSAHLJKWPXEP-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(3-methylphenoxy)ethanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

    Starting Materials: 2-(3-methylphenoxy)ethanol and 3-chlorophenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts: A base catalyst such as triethylamine or pyridine is often used to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as automated reactors and in-line purification systems are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted carbamates with various functional groups replacing the original substituents.

Scientific Research Applications

2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, leading to the disruption of normal biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenoxy)ethyl N-(3-ethylphenyl)carbamate
  • 2-(3-methylphenoxy)ethyl N-(4-chlorophenyl)carbamate
  • 2-(4-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate

Comparison

Compared to similar compounds, 2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate exhibits unique properties due to the presence of both the 3-methylphenoxy and 3-chlorophenyl groups. These substituents influence the compound’s reactivity, stability, and potential applications. For example, the 3-chlorophenyl group may enhance the compound’s antimicrobial activity, while the 3-methylphenoxy group can affect its solubility and interaction with other molecules.

Properties

IUPAC Name

2-(3-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-12-4-2-7-15(10-12)20-8-9-21-16(19)18-14-6-3-5-13(17)11-14/h2-7,10-11H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPSAHLJKWPXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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